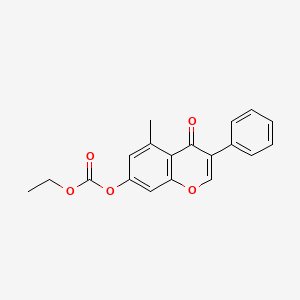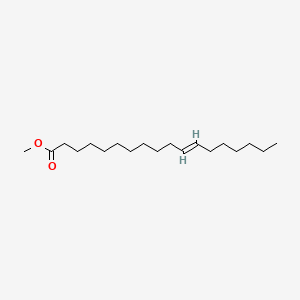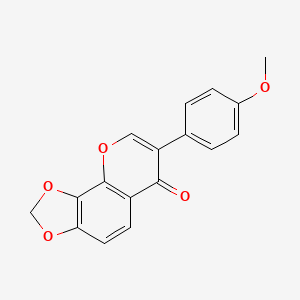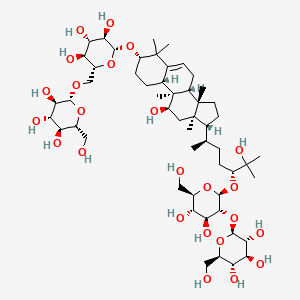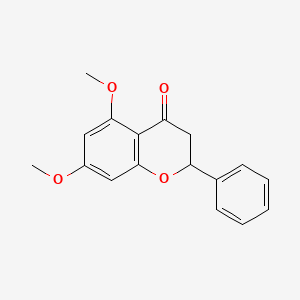
5,7-Dimethoxyflavanone
Descripción general
Descripción
5,7-Dimethoxyflavanone (DMF) is a major flavone found in Kaempferia parviflora . It has biological activities, including anti-diabetes, anti-obesity, and anti-inflammation . It is also found in the black rhizomes of Boesenbergia panduta .
Molecular Structure Analysis
The molecular formula of 5,7-Dimethoxyflavanone is C17H16O4 . The molecular weight is 284.31 .Physical And Chemical Properties Analysis
The melting point of 5,7-Dimethoxyflavanone is 144-146°C . The predicted boiling point is 468.8±45.0 °C and the predicted density is 1.204±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications : 5,7-Dimethoxyflavanone is used in synthetic chemistry. For instance, its reaction with sodium borohydride yields flavanol, which can further react with other compounds like phloroglucinol and pinocembrin (Birch, Dahl, & Pelter, 1969).
Anticancer Activity : This compound has shown potential anticancer activity. In vitro studies demonstrate its ability to induce cell cycle arrest and apoptosis in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011).
Source in Natural Products : It is identified as a chemical constituent in various natural sources like black rhizomes of Boesenbergia panduta (Jaipetch, Reutrakul, Tuntiwachwuttikul, & Santisuk, 1983).
Anti-inflammatory Properties : 5,7-Dimethoxyflavanone exhibits significant anti-inflammatory activities. It has been shown to inhibit inflammatory mediators such as nitric oxide and cytokines in murine peritoneal macrophages (Rao, Fang, & Tzeng, 2005).
Antibacterial Activity : This flavanone displays antibacterial activity, as seen in studies with compounds isolated from Piper caninum against Bacillus subtilis (Salleh, Ahmad, & Yen, 2015).
Potential in Alzheimer's Disease Management : Novel carbamate-substituted flavanone derivatives, including 5,7-dimethoxyflavanone, have been synthesized and evaluated for their role as acetylcholinesterase inhibitors and anti-amnestic agents, indicating potential applications in Alzheimer's disease management (Anand & Singh, 2012).
Antimicrobial Properties Against Resistant Strains : It shows antimicrobial activity against extended-spectrum β-lactamase producing Klebsiella pneumoniae, which is resistant to β-lactam antibiotics (Özçelik, Orhan, Ozgen, & Ergun, 2008).
Pharmacokinetics and Tissue Distribution : Research has been conducted on the pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice, providing insights into its absorption and distribution in biological systems (Bei & An, 2016).
Antileishmanial Effects : This compound has also shown antileishmanial effects in vitro and in vivo studies, suggesting its potential in treating skin disorders and infections (Robledo et al., 2015).
Cytotoxic Properties : It has been involved in the synthesis and evaluation of cytotoxic analogues, such as 5,2′,5′-trihydroxy-7,8-dimethoxyflavanone, for antitumor activity (Min, Ahn, & Bae, 1996).
Mecanismo De Acción
DMF has been found to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . It stimulates the phosphatidylinositol 3-kinase-Akt pathway, activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .
Propiedades
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethoxyflavanone | |
CAS RN |
1036-72-2 | |
| Record name | 5,7-Dimethoxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 5,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






